

Promising KRAS Inhibitors from Recent Studies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: KRAS inhibitor-18

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The table below summarizes potential KRAS inhibitors identified through various computational studies, providing their binding affinities and types of evidence.

Inhibitor Name / Code	Target / Specificity	Key Findings / Binding Affinity	Type of Evidence	Source / Reference
Auricularin (Compound 1a/3a)	SOS1-KRAS interaction [1]	Better docking scores and faster equilibrium than approved inhibitor 9LI; potential oral drug candidate [1]	Pharmacophore model, Molecular Docking, MD Simulation (100 ns) [1]	Discovery of direct inhibitor of KRAS oncogenic protein by natural products...
ZINC32502206 & ZINC98363763	KRAS active site [2]	Binding energies of -10.50 and -10.01 kcal/mol, superior to control AMG 510 (-9.10 kcal/mol) [2]	Virtual Screening (530 natural compounds), ADMET prediction [2]	Molecular docking analysis of KRAS inhibitors for cancer ...
TH-Z835 & TH-Z827	KRAS ^{G12D} (GDP & GTP bound) [3]	IC ₅₀ of 1.6 μM and 3.1 μM; forms salt bridge with Asp12; binds to both active and inactive states [3]	X-ray Crystallography, ITC, Enzymatic Assays [3]	KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge

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NPA019556 & NPA032945	KRAS ^{G12D} [4]	XP GScores of -9.43 & -9.04 kcal/mol; more stable binding than MRTX1133 in 100 ns MD simulations [4]	Structure-Based Virtual Screening, MD Simulation (100 ns), DCCM, PCA [4]	Investigation of potential KRASG12D inhibitors...
Compound 0375-0604	KRAS ^{G12D} , G12C, Q61H [5]	Binding affinity (K_D) of 92 μ M; inhibits GTP-KRAS formation; selective cytotoxicity in mutant NSCLC cells [5]	Molecular Docking Virtual Screening, Biolayer Interferometry (BLI), Cell Viability Assays [5]	Identification of a New Potent Inhibitor Targeting KRAS ...
ISM061-018-2 & ISM061-022	Pan-Ras (ISM061-018-2), Selective for G12R/Q61H (ISM061-022) [6]	K_D of 1.4 μ M for ISM061-018-2; IC50 in μ M range in cell-based assays [6]	Hybrid Quantum-Classical Generative Model, SPR, Cell-Based MaMTH-DS Assay [6]	Quantum-computing-enhanced algorithm unveils potential ...

Experimental Protocols for Molecular Docking

Here are detailed methodologies for key experiments cited in the literature.

1. Virtual Screening & Molecular Docking Protocol This is a standard workflow for identifying potential hits from large compound libraries [1] [2] [5].

- **Protein Preparation:** Retrieve the KRAS crystal structure from the Protein Data Bank (e.g., PDB ID: 4DSU, 6OIM). Remove water molecules and co-crystallized ligands, then add hydrogens and assign partial charges [1] [2].

- **Ligand Preparation:** Obtain 2D/3D structures from databases like NCI, ZINC, or PubChem. Convert to PDB format, minimize energy, and assign charges [1] [2].
- **Docking Simulation:** Use software like AutoDock Vina or PyRx. Define a grid box centered on the binding site. Perform docking runs and select the best poses based on binding energy and spatial orientation [1] [2].
- **Validation:** Re-dock the native co-crystallized ligand into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses validates the protocol [1] [2].

2. Molecular Dynamics (MD) Simulation Protocol MD simulations assess the stability of protein-ligand complexes over time [1] [4].

- **System Setup:** Use software like GROMACS. Prepare the protein-ligand complex using the CHARMM-GUI server with the CHARMM36 force field. Solvate the system in an octahedral box with TIP3P water molecules and neutralize it with ions [4].
- **Energy Minimization & Equilibration:** Minimize the system energy until the maximum force is below a threshold. Equilibrate using NVT and NPT ensembles with position restraints on the protein and ligand [4].
- **Production Run:** Conduct an unrestrained simulation (e.g., 100 ns). Analyze trajectories for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonding to evaluate complex stability [1] [4].
- **Post-MD Analysis:** Perform Dynamic Cross-Correlation Matrix (DCCM) and Principal Component Analysis (PCA) to understand correlated motions and the major conformational changes in the protein [4].

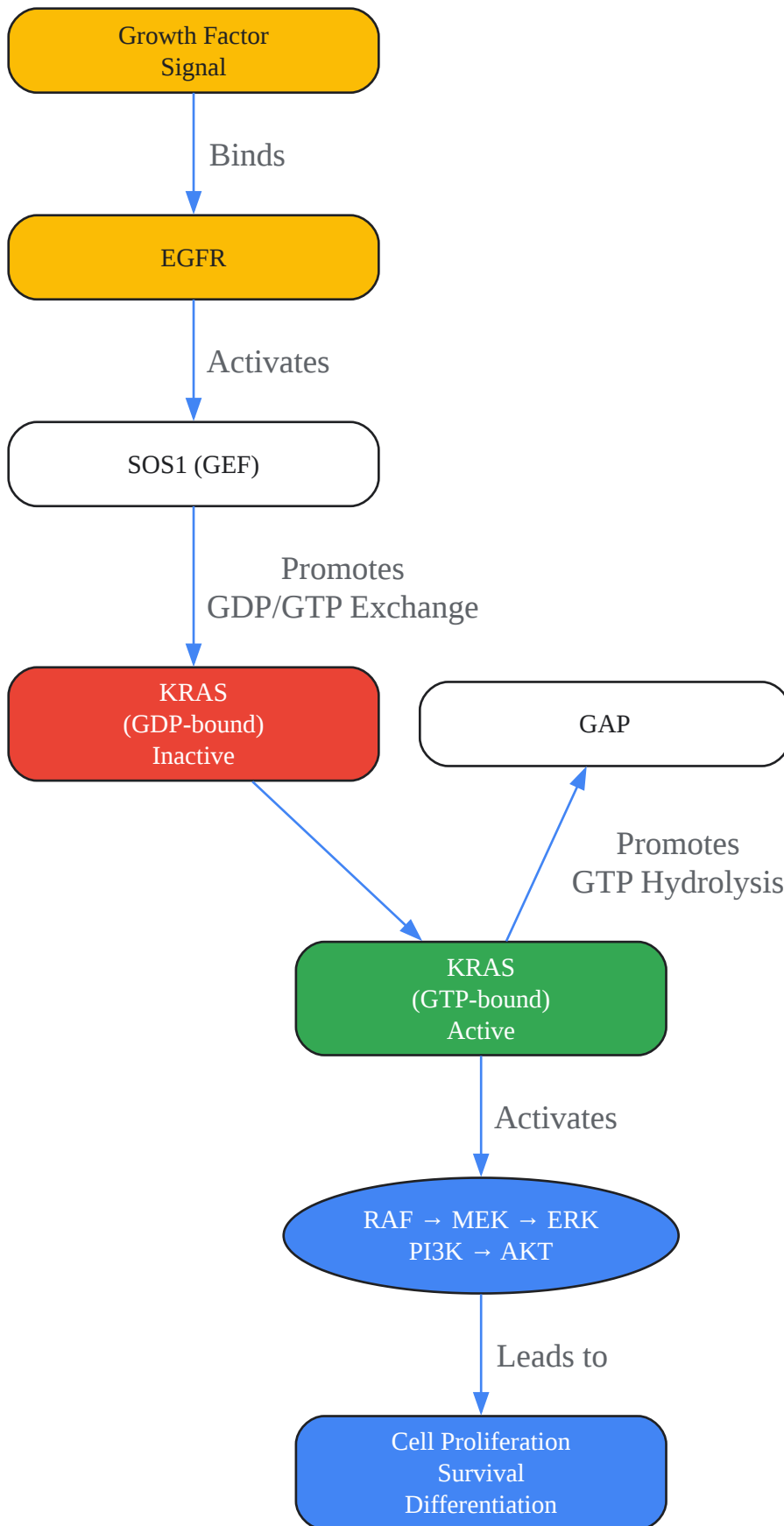
3. Binding Affinity Measurement via Biolayer Interferometry (BLI) BLI is a label-free method for measuring biomolecular interactions in real-time [5].

- **Immobilization:** Immobilize biotin-labeled KRAS protein onto streptavidin (SA) biosensors.
- **Association & Dissociation:** Dip the loaded biosensors into solutions with varying concentrations of the small molecule inhibitor. Measure the association, then transfer to a buffer solution to measure dissociation.
- **Data Analysis:** Use the system's software to analyze the association/dissociation curves. Perform a steady-state analysis to calculate the equilibrium dissociation constant (K_D) [5].

KRAS Signaling and Experimental Workflow

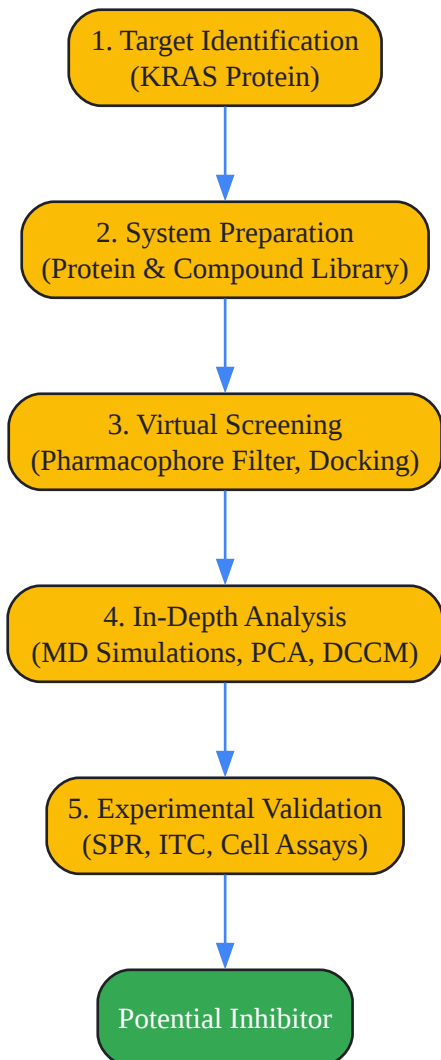
The following diagrams, defined using the DOT language, illustrate the core KRAS signaling pathway and a generalized workflow for computational inhibitor discovery. You can render these scripts with Graphviz to

generate the diagrams.



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KRAS acts as a molecular switch in key cancer pathways.



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A generalized workflow for computational KRAS inhibitor discovery.

Advanced Computational Approaches

Beyond standard docking, advanced methods are pushing the boundaries of KRAS inhibitor discovery.

- **Quantum-Computing-Enhanced Models:** A recent study used a hybrid quantum-classical generative model (QCBM with a classical LSTM network) to design novel KRAS inhibitors. This

approach reportedly generated molecules with a 21.5% higher success rate in passing synthesizability and stability filters compared to a purely classical model, leading to the experimental identification of two promising compounds [6].

- **Salt-Bridge Strategy for KRAS^{G12D}**: Targeting the most prevalent KRAS mutant, researchers designed inhibitors (e.g., TH-Z835) featuring a piperazine group that forms a strong **salt bridge** with the aspartic acid residue at position 12 (Asp12). This interaction, confirmed by crystallography, induces an allosteric switch-II pocket (S-IIP) and allows the inhibitor to bind both GDP- and GTP-bound states of KRAS^{G12D} [3].

A Guide to Graphviz for Visualization

To create your own diagrams based on the provided DOT scripts:

- **Software**: Download and install Graphviz from its official website [7].
- **Rendering**: Use the command line tool dot (e.g., `dot -Tpng your_graph.dot -o output.png`) or one of the many available graphical interfaces and language bindings [8].
- **Customization**: The DOT language allows you to define nodes, edges, and their attributes. The scripts above use the specified color palette and set `labeldistance` to ensure readable edge labels [9].

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